molecular formula C18H17F3N2O3S B4166656 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B4166656
M. Wt: 398.4 g/mol
InChI Key: SZQDTGIWCJNLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AMTB, is a compound that has gained attention in the scientific community due to its potential as a research tool for studying ion channels.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide acts as a selective inhibitor of TRPC3 by binding to a specific site on the ion channel. This binding prevents calcium influx through the channel, which is necessary for its activation. By inhibiting TRPC3 activity, 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide can modulate various physiological processes that are regulated by this ion channel.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of smooth muscle contraction, regulation of insulin secretion, and modulation of cardiac hypertrophy. Inhibition of TRPC3 activity by 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have a protective effect against ischemia-reperfusion injury in the heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide as a research tool is its selectivity for TRPC3. This allows for specific modulation of this ion channel without affecting other ion channels or physiological processes. However, one limitation is that 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has relatively low potency, requiring high concentrations for effective inhibition of TRPC3 activity.

Future Directions

Future research on 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide could include the development of more potent analogs for more effective inhibition of TRPC3 activity. Additionally, further investigation into the physiological and pathological roles of TRPC3 could provide insights into potential therapeutic applications for 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds. Finally, the use of 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other research tools, such as genetically modified animal models, could provide a more comprehensive understanding of the role of TRPC3 in various physiological processes.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been primarily used as a research tool for studying the TRPC3 ion channel. TRPC3 is a non-selective cation channel that plays a role in various physiological processes, including smooth muscle contraction, insulin secretion, and cardiac hypertrophy. 4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to selectively inhibit TRPC3 activity, making it a valuable tool for studying the physiological and pathological roles of this ion channel.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-3-12-23(27(2,25)26)14-10-8-13(9-11-14)17(24)22-16-7-5-4-6-15(16)18(19,20)21/h3-11H,1,12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDTGIWCJNLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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